molecular formula C18H20ClN3 B11995089 (4-Benzyl-piperazin-1-yl)-(3-chloro-benzylidene)-amine

(4-Benzyl-piperazin-1-yl)-(3-chloro-benzylidene)-amine

Cat. No.: B11995089
M. Wt: 313.8 g/mol
InChI Key: KBUIURUSSHIMGT-XSFVSMFZSA-N
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Description

4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-benzylpiperazine and 3-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. Additionally, its Schiff base structure allows it to participate in redox reactions, which can modulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine
  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine
  • N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine

Uniqueness

4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine is unique due to the presence of both the benzyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its ability to form stable complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C18H20ClN3

Molecular Weight

313.8 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine

InChI

InChI=1S/C18H20ClN3/c19-18-8-4-7-17(13-18)14-20-22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b20-14+

InChI Key

KBUIURUSSHIMGT-XSFVSMFZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)Cl

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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